molecular formula C14H20N2O3 B1665989 Aminophenylacetylleucine CAS No. 110207-44-8

Aminophenylacetylleucine

Cat. No.: B1665989
CAS No.: 110207-44-8
M. Wt: 264.32 g/mol
InChI Key: VJLOKXWMVJSDFY-RYUDHWBXSA-N
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Description

Aminophenylacetylleucine is a bioactive chemical compound known for its potential applications in various fields, including medicine and research. This compound is characterized by its unique structure, which includes an amino group, a phenylacetyl group, and a leucine moiety. It is often studied for its pharmacological properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminophenylacetylleucine can be synthesized through a series of chemical reactions involving the coupling of phenylacetic acid with leucine, followed by the introduction of an amino group. The typical synthetic route involves:

    Coupling Reaction: Phenylacetic acid is reacted with leucine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form phenylacetylleucine.

    Amination: The phenylacetylleucine is then subjected to amination using reagents like ammonia or an amine source to introduce the amino group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Aminophenylacetylleucine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, imines, and substituted phenyl derivatives.

Scientific Research Applications

Aminophenylacetylleucine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of aminophenylacetylleucine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or transporters involved in cellular signaling and metabolism.

    Pathways: It may modulate pathways such as the mTORC1 signaling pathway, which is crucial for protein synthesis and cellular growth.

Comparison with Similar Compounds

Aminophenylacetylleucine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Phenylacetylleucine, acetylleucine, and aminophenylalanine.

    Uniqueness: this compound’s unique combination of an amino group, phenylacetyl group, and leucine moiety gives it distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)8-11(14(18)19)16-13(17)12(15)10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOKXWMVJSDFY-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149171
Record name Aminophenylacetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110207-44-8
Record name Aminophenylacetylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110207448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminophenylacetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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